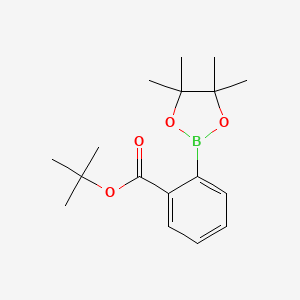

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Description

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol .

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQEOUMTWQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402581 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956229-69-9 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Hydroxyphenylboronic Acid Pinacol Ester

A common synthetic route starts from 4-hydroxyphenylboronic acid pinacol ester, which undergoes Boc protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane or 1,2-dichloroethane at room temperature.

- Starting material: 4-hydroxyphenylboronic acid pinacol ester

- Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP

- Solvent: Dichloromethane or 1,2-dichloroethane

- Conditions: Room temperature, stirring until completion

- Product: 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester (Boc-protected phenylboronic acid pinacol ester)

| Component | Molar Ratio (relative to hydroxyphenylboronic acid pinacol ester) |

|---|---|

| 4-Hydroxyphenylboronic acid pinacol ester | 1.0 |

| DMAP | 0.25 - 0.35 |

| Di-tert-butyl dicarbonate | 1.4 - 1.6 |

- The reaction avoids the use of palladium catalysts, improving economy and simplifying post-reaction purification.

- The Boc protection is efficient, yielding products with high purity (>99%) and good yields (typically >80%).

- The presence of DMAP catalyzes the formation of the carbamate linkage.

Halogenation of Boc-Protected Phenylboronic Acid Pinacol Ester

Following Boc protection, selective halogenation at the ortho or meta position relative to the Boc group can be performed. This step uses halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents like dichloromethane or acetonitrile.

- Starting material: 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester

- Reagents: NBS or NCS

- Solvent: Dichloromethane or acetonitrile

- Conditions: Controlled temperature, typically room temperature to slightly elevated

- Product: 4-(tert-butoxycarbonyloxy)-3-halogen-phenylboronic acid pinacol ester

- Halogenation is regioselective, often yielding the 3-chloro or 3-bromo derivative.

- This intermediate can be further utilized in cross-coupling or ring-closure reactions.

Alternative Synthetic Routes Involving Palladium-Catalyzed Borylation

While the above method focuses on Boc protection of preformed hydroxyphenylboronic acid pinacol ester, alternative methods involve direct borylation of Boc-protected aryl halides using palladium catalysts and bis(pinacolato)diboron.

- Starting material: Boc-protected aryl halide (e.g., N-tert-butoxycarbonyl-4-piperidone derivatives)

- Reagents: Bis(pinacolato)diboron, palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), base (potassium acetate or triethylamine)

- Solvents: Tetrahydrofuran (THF), dioxane, or dichloromethane

- Conditions: Heating under inert atmosphere

- Product: Boc-protected arylboronic acid pinacol ester

This method is exemplified in the synthesis of nitrogen-containing Boc-protected boronic acid pinacol esters, where the palladium-catalyzed borylation provides a high yield (51-58%) and high purity (98-99%) product.

Summary Table of Preparation Methods

| Step No. | Method Description | Starting Material | Reagents & Catalysts | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Boc protection of hydroxyphenylboronic acid pinacol ester | 4-Hydroxyphenylboronic acid pinacol ester | Di-tert-butyl dicarbonate, DMAP | Dichloromethane, 1,2-dichloroethane | >80 | >99 | No Pd catalyst, mild conditions |

| 2 | Halogenation of Boc-protected intermediate | 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester | NBS or NCS | Dichloromethane, acetonitrile | Not specified | Not specified | Regioselective halogenation |

| 3 | Pd-catalyzed borylation of Boc-protected aryl halides | Boc-protected aryl halide | Bis(pinacolato)diboron, Pd catalyst, base | THF, dioxane, dichloromethane | 51-58 | 98-99 | Requires Pd catalyst, suitable for N-Boc substrates |

Research Findings and Practical Considerations

- The Boc protection step is crucial to stabilize the phenolic or amino group and prevent side reactions during subsequent transformations.

- Use of di-tert-butyl dicarbonate with catalytic DMAP in dichloromethane is a well-established, efficient method for Boc protection, offering high yields and purity.

- Halogenation with NBS or NCS is effective for introducing halogen substituents at specific positions, enabling further functionalization or ring closure.

- Palladium-catalyzed borylation methods provide an alternative route, especially for nitrogen-containing heterocycles, but involve more expensive catalysts and longer reaction times.

- The pinacol ester form of boronic acid enhances stability and facilitates purification and handling.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

Protodeboronation: Protic solvents or acids.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: Phenyl derivatives.

Hydrolysis: Phenols.

Scientific Research Applications

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester has numerous applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological processes.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester. In reactions like the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxycarbonyl group, which can stabilize intermediates and transition states during the reaction .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the tert-butoxycarbonyl group, making it less stable but more reactive in certain conditions.

4-tert-Butylphenylboronic Acid Pinacol Ester: Similar structure but with a tert-butyl group on the phenyl ring, affecting its reactivity and solubility.

Vinylboronic Acid Pinacol Ester: Contains a vinyl group, making it suitable for different types of coupling reactions.

Uniqueness

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and influences its reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .

Biological Activity

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester (CAS No. 956229-69-9) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C₁₇H₂₅BO₄

- Molecular Weight : 304.2 g/mol

- Purity : >97%

- Melting Point : 128–132 °C

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid with tert-butoxycarbonyl (Boc) anhydride in the presence of a suitable catalyst. The pinacol ester is formed through a reaction with pinacol, which stabilizes the boron atom and enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds containing boron can inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Inhibition of β-Lactamases

Recent investigations have highlighted the potential of boron-containing compounds as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The mechanism involves the covalent modification of serine residues within the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Study 1: Antitumor Activity

In a study published in Frontiers in Oncology, researchers evaluated the antitumor activity of various boron-containing compounds, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms linked to cell cycle arrest and apoptosis induction .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis |

| This compound | HepG2 | 12 | Cell Cycle Arrest |

Study 2: Antibiotic Resistance

A study published in Nature Communications explored the inhibitory effects of boron-containing compounds on β-lactamase enzymes. The study demonstrated that this compound significantly reduced the activity of various β-lactamases, enhancing the antibacterial efficacy of ampicillin against resistant strains.

| Enzyme Type | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Pseudomonas aeruginosa β-lactamase | 85% | 10 |

| Escherichia coli β-lactamase | 78% | 15 |

Q & A

Basic: How can solubility challenges of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester be addressed in organic synthesis?

Methodological Answer:

Solubility optimization requires solvent polarity alignment. Pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., chloroform, THF) compared to hydrocarbons . For this compound, dynamic solubility studies suggest chloroform as optimal due to its miscibility and polarity . If precipitation occurs, incremental solvent blending (e.g., adding acetone to hexane) or mild heating (≤40°C) can improve dissolution while avoiding boronic ester degradation .

Basic: What handling protocols are critical for maintaining stability during storage?

Methodological Answer:

Store under inert gas (Ar/N₂) at –20°C in desiccated, amber vials to prevent hydrolysis of the boronic ester and Boc group . Pre-purge storage containers with dry gas to minimize moisture. For prolonged use, monitor purity via ¹¹B NMR or HPLC; degradation manifests as free boronic acid (~δ 30 ppm in ¹¹B NMR) .

Basic: What catalytic systems are effective for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O (3:1) at 75–90°C yield >85% coupling efficiency . Pre-activate the catalyst with K₂CO₃ or CsF to enhance transmetallation. Purify via silica chromatography (hexane/EtOAc), as residual Pd can interfere in biological assays. For sterically hindered aryl halides, use SPhos ligands to suppress protodeboronation .

Advanced: How can this compound be integrated into ROS-responsive drug delivery systems?

Methodological Answer:

The boronic ester reacts with H₂O₂ to release therapeutic payloads. Conjugate via:

- Micelle design: Copolymerize with PEG, forming amphiphiles that encapsulate drugs (e.g., rifampin) .

- Prodrug activation: Link to anticancer agents via ROS-cleavable carbamate bonds. Validate activation kinetics in cancer cell lysosomes (pH 4.5–5.0) using LC-MS to track release .

In vivo testing in murine models shows tumor-selective cytotoxicity at 40 mg/kg .

Advanced: What explains its room-temperature phosphorescence (RTP) in solid-state applications?

Methodological Answer:

RTP arises from T₁→S₀ transitions enabled by rigid molecular packing and out-of-plane distortion at the B-C bond . Characterize via:

- XRD: Analyze crystal packing for π-π interactions or H-bonding.

- DFT: Calculate spin-orbit coupling (SOC) to confirm triplet-state stabilization.

Modulate emission by co-crystallizing with halogenated aromatics (e.g., CBr₄) to enhance intersystem crossing .

Advanced: How to resolve contradictory yields in cross-coupling reactions?

Methodological Answer:

Discrepancies often stem from:

- Protodeboronation: Screen bases (K₃PO₄ > Cs₂CO₃) and reduce reaction temperature .

- Substrate inhibition: Use excess aryl halide (1.5 eq.) and monitor via TLC.

- Oxygen sensitivity: Rigorously degas solvents and employ Schlenk techniques. Validate intermediates by isolating the boronic acid (post-TFA deprotection) and re-esterifying .

Advanced: Can this compound serve as a fluorescent probe for reactive oxygen species (ROS)?

Methodological Answer:

Yes, via oxidation-triggered fluorophore release. Design probes by conjugating to NIR dyes (e.g., hemicyanine). BPO detection in wheat flour achieved with LOD 47 nM . For cellular imaging:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.